4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine
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Overview
Description
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the binding affinity or specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A closely related compound with similar structural features but lacking the pyridine substitution.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another related compound with a different substitution pattern on the triazole ring.
Uniqueness
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the pyridine ring can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
6-bromo-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-10-14-15-11(16(10)7-9)8-3-5-13-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLPZMKALAVLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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